molecular formula C10H11ClN2O2 B14780176 Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate

Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate

Cat. No.: B14780176
M. Wt: 226.66 g/mol
InChI Key: MVUICUXHHPTYFJ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate is a chemical compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with cellular processes such as DNA replication and repair, leading to cell cycle arrest and apoptosis . The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate can be compared with other naphthyridine derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activities compared to other naphthyridine derivatives.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate

InChI

InChI=1S/C10H11ClN2O2/c1-15-10(14)8-4-7-6(5-12-8)2-3-9(11)13-7/h2-3,8,12H,4-5H2,1H3

InChI Key

MVUICUXHHPTYFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=CC(=N2)Cl

Origin of Product

United States

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